

Unveiling the Target of SAR405's "Less Active" R Enantiomer: A Technical Guide

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Compound of Interest

Compound Name: SAR405 R enantiomer

Cat. No.: B560532

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This technical guide provides an in-depth analysis of the target protein identification for the R enantiomer of SAR405, a potent inhibitor of autophagy. While SAR405 is a well-characterized racemic compound that selectively targets the class III phosphoinositide 3-kinase (PI3K), Vps34, detailed information regarding its individual enantiomers has been less accessible. This document collates available data to elucidate the specific interactions and activity of the **SAR405 R enantiomer** for researchers, scientists, and drug development professionals.

Executive Summary

SAR405 is a highly selective and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), a critical enzyme in the initiation of autophagy. The racemic mixture of SAR405 has been extensively studied and demonstrates nanomolar potency against Vps34. Information from commercial suppliers and the broader scientific context strongly indicates that the biological activity of SAR405 resides primarily in one of its enantiomers. The **SAR405 R enantiomer** is consistently referred to as the less active of the two.

While direct, quantitative binding or inhibitory data for the R enantiomer against Vps34 is not readily available in peer-reviewed literature, the logical conclusion from available information is that the primary target of the **SAR405 R enantiomer** is also Vps34, albeit with significantly lower affinity and functional activity compared to its S counterpart. The profound difference in activity between enantiomers is a common phenomenon in pharmacology, where stereochemistry dictates the precise fit into a target protein's binding site.

This guide will detail the experimental framework used to characterize Vps34 inhibitors, which would be applicable to the specific analysis of the **SAR405 R enantiomer**, and explore the Vps34 signaling pathway.

Quantitative Data Summary

Although specific quantitative data for the **SAR405 R enantiomer** is not publicly available, the following table summarizes the reported activity of the racemic SAR405, which is understood to be predominantly driven by the more active S enantiomer.

Compound	Target	Assay Type	Metric	Value (nM)	Reference
SAR405 (racemate)	Vps34	Biochemical Kinase Assay	IC50	1.2	[1]
SAR405 (racemate)	Vps34	Binding Assay	Kd	1.5	[2]
Vps34-IN-1 (racemate)	Vps34	Biochemical Kinase Assay	IC50	25	[3]
SAR405 (racemate)	Autophagy Inhibition (Cellular)	GFP-LC3 Assay	IC50	419	[4]
SAR405 (racemate)	PtdIns(3)P Inhibition (Cellular)	GFP-FYVE Assay	IC50	27	[5]

Note: Vps34-IN-1 is another name for SAR405. The variation in IC50 values can be attributed to different assay conditions and recombinant protein batches.

Experimental Protocols

The identification and characterization of the target for a compound like the **SAR405 R enantiomer** would involve a series of experiments, from chiral separation to biochemical and cellular assays. Below are detailed methodologies for key experiments.

Chiral Separation of SAR405 Enantiomers

The first critical step is the separation of the racemic SAR405 into its individual R and S enantiomers.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

- **Column:** A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is selected. The choice of column is critical and often requires screening.
- **Mobile Phase:** A mixture of solvents, typically a non-polar solvent like hexane and a polar solvent like ethanol or isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
- **Detection:** A UV detector is used to monitor the elution of the compounds.
- **Fraction Collection:** As the two enantiomeric peaks elute at different retention times, they are collected into separate fractions.
- **Purity Analysis:** The enantiomeric purity of the collected fractions is confirmed using analytical chiral HPLC.

Target Engagement and Affinity Measurement

To confirm that the R enantiomer binds to Vps34 and to quantify its affinity, a direct binding assay is employed.

Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

- **SPR Protocol Outline:**
 - **Immobilization:** Recombinant human Vps34 protein is immobilized on a sensor chip.
 - **Binding:** A series of concentrations of the **SAR405 R enantiomer** are flowed over the chip surface.
 - **Detection:** The binding events are detected in real-time by measuring changes in the refractive index at the sensor surface.

- Data Analysis: The association (k_a) and dissociation (k_d) rate constants are determined, and the equilibrium dissociation constant (K_d) is calculated ($K_d = k_d/k_a$).

In Vitro Kinase Activity Assay

To measure the functional inhibitory activity of the R enantiomer on Vps34's kinase activity, a biochemical assay is performed.

Methodology: Radioactive Liposome Kinase Assay[3][6]

- Substrate Preparation: Liposomes containing phosphatidylinositol (PtdIns) are prepared by extrusion.
- Kinase Reaction: Recombinant Vps34/Vps15 complex is incubated with the PtdIns liposomes, the **SAR405 R enantiomer** (at various concentrations), and [γ - ^{32}P]ATP in a kinase reaction buffer.
- Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., chloroform/methanol/HCl).
- Lipid Extraction: The radiolabeled lipid product, phosphatidylinositol 3-phosphate (PtdIns(3)P), is extracted.
- Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).
- Quantification: The amount of ^{32}P incorporated into PtdIns(3)P is quantified using a phosphorimager. The IC_{50} value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Inhibition Assay

To assess the ability of the R enantiomer to inhibit Vps34 activity within a cellular context, a target engagement assay using a fluorescent biosensor is utilized.

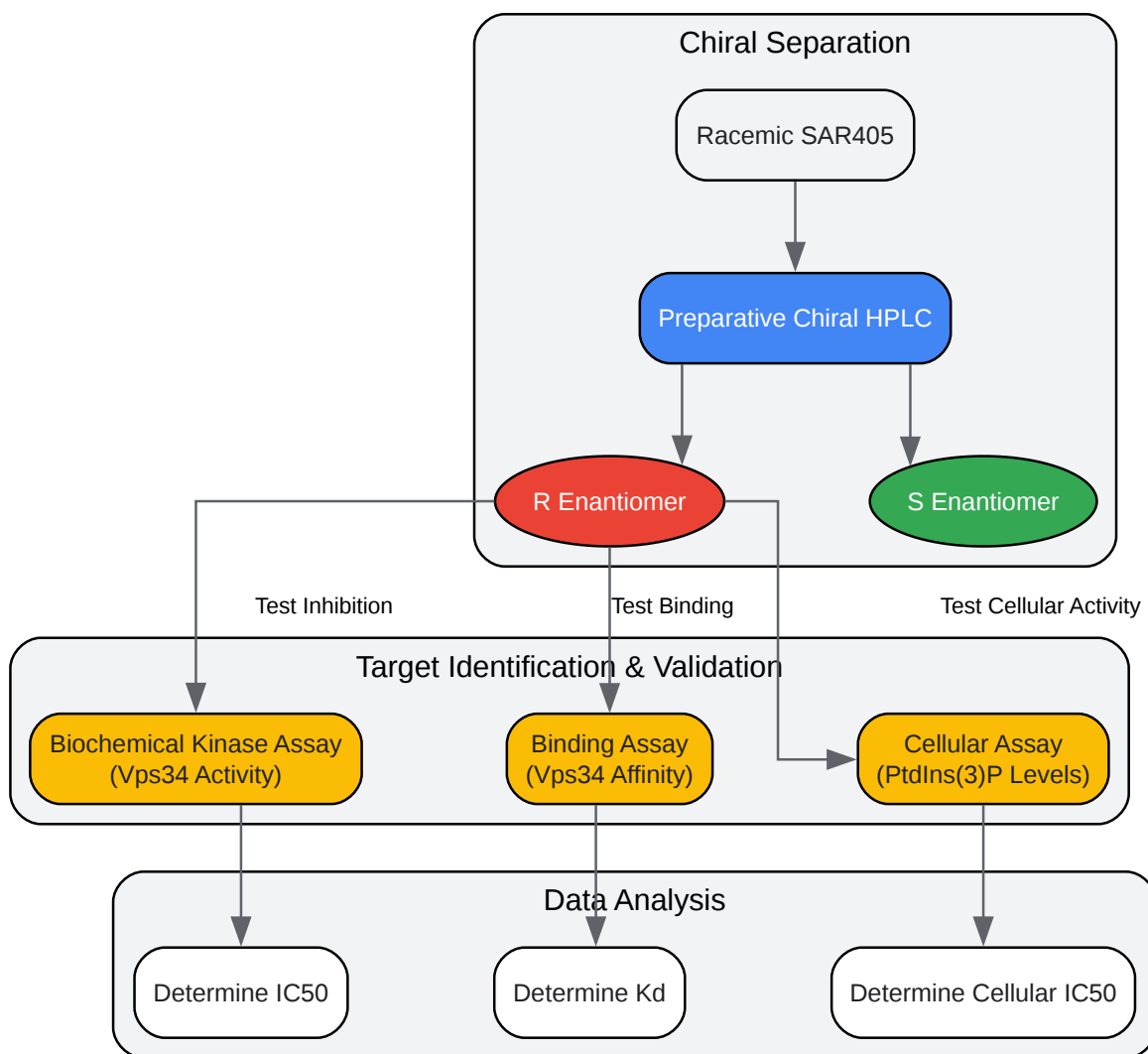
Methodology: GFP-FYVE Probe Relocalization Assay[3][5]

- Cell Line: A cell line stably expressing a green fluorescent protein (GFP) fused to a tandem FYVE domain (GFP-FYVE) is used. The FYVE domain specifically binds to PtdIns(3)P.

- **Treatment:** The GFP-FYVE expressing cells are treated with varying concentrations of the **SAR405 R enantiomer**.
- **Imaging:** Live-cell imaging is performed using a high-content imaging system or a confocal microscope.
- **Analysis:** In untreated cells, the GFP-FYVE probe localizes to endosomes, appearing as distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the GFP-FYVE probe to disperse into the cytoplasm. The IC50 is calculated based on the concentration-dependent decrease in GFP puncta.

Visualizations: Workflows and Signaling Pathways

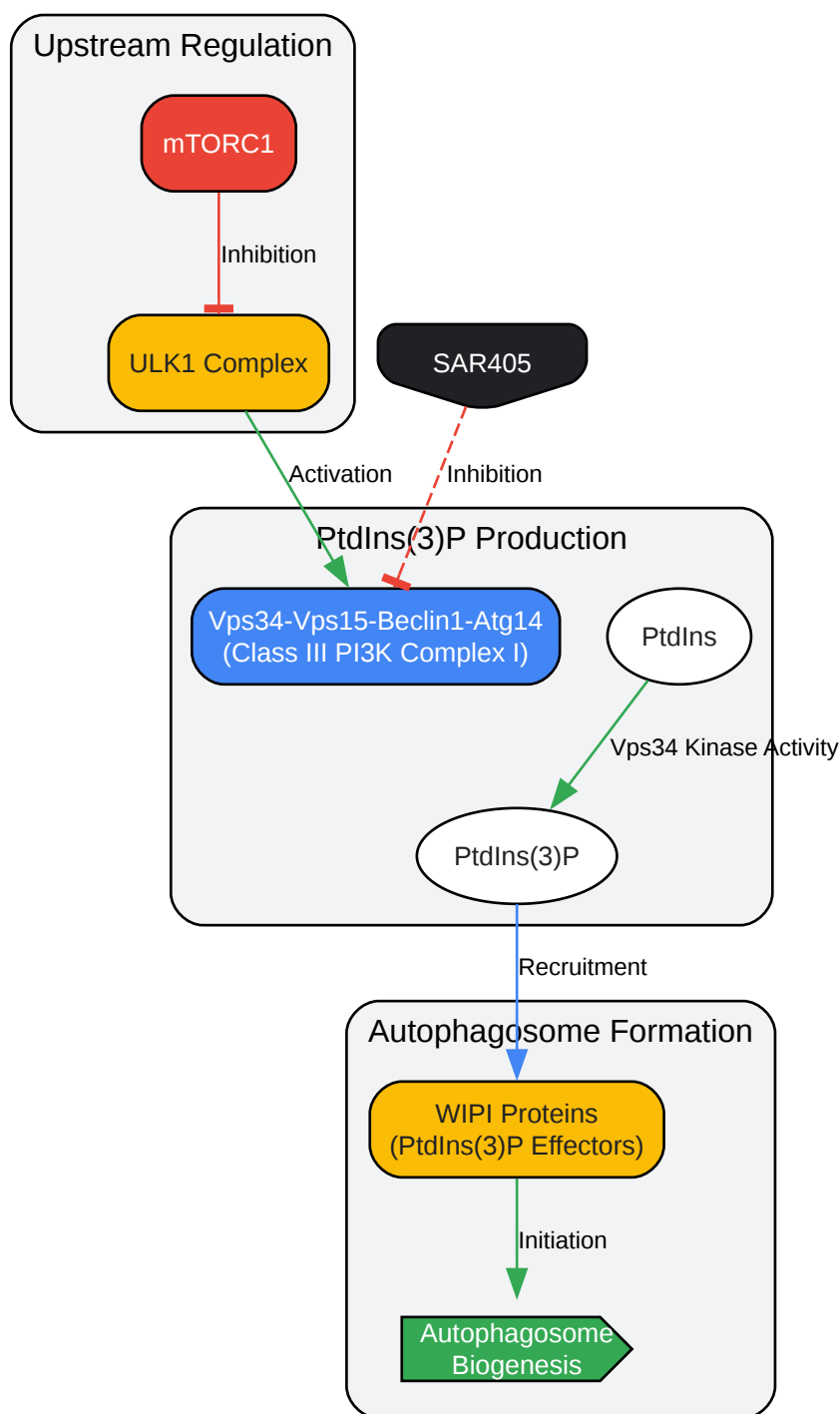
Experimental Workflow for Enantiomer Target Identification



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Caption: Experimental workflow for SAR405 enantiomer analysis.

Vps34 Signaling Pathway in Autophagy



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